Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead optimization

,

Bioorganic & Medicinal Chemistry Letters,

2014,

24(21),

5123-5126

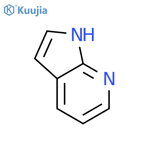

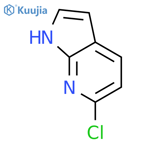

![6-Methyl-1H-pyrrolo[2,3-b]pyridine structure](https://ko.kuujia.com/scimg/cas/824-51-1x500.png)